molecular formula C22H28N2O4S2 B2742205 4-(cyclohexanesulfonyl)-2-[(4-methylphenyl)methanesulfonyl]-5,6,7,8-tetrahydroquinazoline CAS No. 478049-63-7

4-(cyclohexanesulfonyl)-2-[(4-methylphenyl)methanesulfonyl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2742205
CAS No.: 478049-63-7
M. Wt: 448.6
InChI Key: QEXWIRSUJQKTHZ-UHFFFAOYSA-N
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Description

4-(cyclohexanesulfonyl)-2-[(4-methylphenyl)methanesulfonyl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexyl group, a sulfonyl group, and a quinazoline ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclohexanesulfonyl)-2-[(4-methylphenyl)methanesulfonyl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and an appropriate catalyst.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chloride in the presence of a base such as pyridine.

    Final Coupling: The final step involves coupling the sulfonylated intermediate with 4-methylbenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(cyclohexanesulfonyl)-2-[(4-methylphenyl)methanesulfonyl]-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

4-(cyclohexanesulfonyl)-2-[(4-methylphenyl)methanesulfonyl]-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(cyclohexanesulfonyl)-2-[(4-methylphenyl)methanesulfonyl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl phenyl sulfone
  • 4-methylbenzyl phenyl sulfone
  • Cyclohexyl 4-methylbenzyl sulfone

Uniqueness

4-(cyclohexanesulfonyl)-2-[(4-methylphenyl)methanesulfonyl]-5,6,7,8-tetrahydroquinazoline is unique due to its combination of a cyclohexyl group, a sulfonyl group, and a quinazoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-cyclohexylsulfonyl-2-[(4-methylphenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S2/c1-16-11-13-17(14-12-16)15-29(25,26)22-23-20-10-6-5-9-19(20)21(24-22)30(27,28)18-7-3-2-4-8-18/h11-14,18H,2-10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXWIRSUJQKTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC3=C(CCCC3)C(=N2)S(=O)(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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